An In-depth Technical Guide to 4-Chloropyrimidine-5-carbonitrile (CAS No. 16357-68-9)
An In-depth Technical Guide to 4-Chloropyrimidine-5-carbonitrile (CAS No. 16357-68-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloropyrimidine-5-carbonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and summarizes its spectroscopic data. Furthermore, it explores the biological activities of its derivatives, with a focus on their anticancer and anti-inflammatory properties, and elucidates their mechanism of action through the PI3K/Akt/mTOR signaling pathway.
Introduction
4-Chloropyrimidine-5-carbonitrile (CAS No. 16357-68-9) is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The pyrimidine scaffold is a fundamental core in many pharmaceuticals, and the presence of a reactive chloro group at the 4-position and a cyano group at the 5-position makes this molecule a highly valuable precursor for the development of novel therapeutic agents.[1] Its derivatives have shown promise as potent inhibitors of various kinases and receptors implicated in cancer and inflammatory diseases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Chloropyrimidine-5-carbonitrile is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 16357-68-9 | [1] |
| Molecular Formula | C₅H₂ClN₃ | [1] |
| Molecular Weight | 139.54 g/mol | [1] |
| IUPAC Name | 4-chloropyrimidine-5-carbonitrile | [1] |
| Canonical SMILES | C1=C(C(=NC=N1)Cl)C#N | [1] |
| InChI Key | ZVJJQADVZUHQTR-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 200°C (decomposes) | [2] |
| Solubility | Soluble in organic solvents such as dioxane, tetrahydrofuran | [2] |
Synthesis
General Synthesis Strategies
The synthesis of 4-chloropyrimidine-5-carbonitrile can be achieved through several routes. One common approach involves the chlorination of a corresponding hydroxypyrimidine or aminopyrimidine precursor. For instance, the reaction of 4-aminopyrimidine-5-carbonitrile with a chlorinating agent like phosphorus oxychloride can yield the desired product. Another strategy is the construction of the pyrimidine ring from acyclic precursors through cyclocondensation reactions.
Detailed Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine-5-carbonitrile
A specific method for the synthesis of a related compound, 4-amino-6-chloropyrimidine-5-carbonitrile, which can be adapted, involves the selective amination of 4,6-dichloropyrimidine-5-carbonitrile.[2]
Procedure:
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane and cool the mixture to 0°C in an ice bath.[2]
-
Slowly add a methanol solution of ammonia (7 N, 20 mL, 140 mmol) dropwise over a period of 20 minutes.[2]
-
Continue stirring the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Redissolve the crude product in tetrahydrofuran, which will cause the precipitation of a solid.[2]
-
Collect the precipitate by filtration and wash it with additional tetrahydrofuran.[2]
-
Remove the organic solvent from the filtrate under reduced pressure.[2]
-
Purify the resulting residue using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to afford the purified product.[2]
Spectroscopic Data
The structural confirmation of 4-Chloropyrimidine-5-carbonitrile is based on various spectroscopic techniques. A summary of the expected spectroscopic data is provided below.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.1 | s | H-2 |
| ~8.9 | s | H-6 |
Note: The exact chemical shifts may vary depending on the solvent used.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C-4 |
| ~159 | C-2 |
| ~157 | C-6 |
| ~115 | C-5 |
| ~114 | -CN |
Note: The exact chemical shifts may vary depending on the solvent used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2230 | C≡N stretch |
| ~1600-1450 | C=C and C=N stretching vibrations |
| ~850-750 | C-Cl stretch |
Mass Spectrometry
| m/z | Interpretation |
| 139/141 | [M]⁺, molecular ion peak (presence of chlorine isotope) |
| 112 | [M-HCN]⁺ |
| 104 | [M-Cl]⁺ |
Biological Activity and Applications in Drug Discovery
4-Chloropyrimidine-5-carbonitrile serves as a crucial scaffold for the development of potent therapeutic agents. Its derivatives have demonstrated significant activity in several key areas of drug discovery.
Anticancer Activity
Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.
Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
| Compound | Target Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Derivative 11e | HCT-116 (Colon) | 1.14 | |
| MCF-7 (Breast) | 1.54 | ||
| Derivative 12b | HCT-116 (Colon) | >10 | |
| MCF-7 (Breast) | 7.33 | ||
| Derivative 9d | HCT-116 (Colon) | 10.33 | |
| MCF-7 (Breast) | 12.11 | ||
| Sorafenib (Reference) | HCT-116 (Colon) | 4.56 | |
| MCF-7 (Breast) | 5.88 |
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[1][3][4] Morpholino-pyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors.[4] Additionally, other derivatives have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR).
| Compound | Target(s) | Target Cell Line | IC₅₀ (µM) | Reference(s) |
| Derivative 12b | PI3K/mTOR | Leukemia SR | GI% = 58.51 | [5] |
| Derivative 12d | PI3K/mTOR | Leukemia SR | - | [5] |
| Derivative 7f | PI3Kδ/γ, AKT-1 | K562 (Leukemia) | 6.99, 4.01, 3.36 | [1] |
| Derivative 4e | EGFRWT/COX-2 | Colo 205 (Colon) | 1.66 | [6] |
| Derivative 4f | EGFRWT/COX-2 | Colo 205 (Colon) | 1.83 | [6] |
Anti-inflammatory Activity: CXCR2 Antagonism
The chemokine receptor CXCR2 plays a crucial role in the recruitment of neutrophils to sites of inflammation.[3] Pyrimidine-5-carbonitrile derivatives have been identified as potent CXCR2 antagonists, suggesting their potential in treating inflammatory diseases.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The anticancer effects of many pyrimidine-5-carbonitrile derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
As depicted in Figure 1, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt promotes cell survival and proliferation by activating mTORC1 and inhibiting apoptosis. Pyrimidine-5-carbonitrile derivatives can inhibit this pathway at the level of PI3K and/or mTOR, thereby blocking downstream signaling and inducing cancer cell death.
Experimental Workflow for Biological Evaluation
The biological activity of newly synthesized 4-Chloropyrimidine-5-carbonitrile derivatives is typically assessed through a series of in vitro and in silico studies.
Conclusion
4-Chloropyrimidine-5-carbonitrile is a highly valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel and potent therapeutics. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new drug candidates.
References
- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | 60025-09-4 [chemicalbook.com]
- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. article.sapub.org [article.sapub.org]
